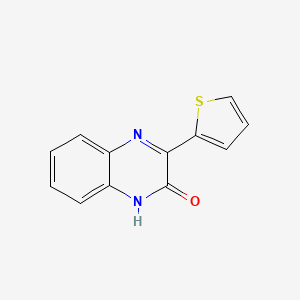

2(1H)-Quinoxalinone, 3-(2-thienyl)-

Vue d'ensemble

Description

Quinoxalin-2(1H)-ones are a class of nitrogen-containing heterocycles that have attracted considerable interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The compound "2(1H)-Quinoxalinone, 3-(2-thienyl)-" is a derivative of quinoxalin-2(1H)-one, where a thiophene ring is attached at the 3-position of the quinoxaline core. This modification is expected to influence the electronic properties and reactivity of the molecule, making it a subject of research in the context of organic synthesis and functional material development .

Synthesis Analysis

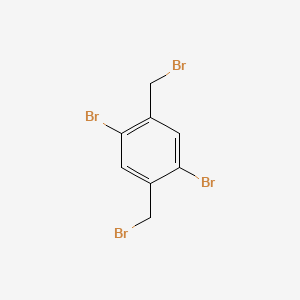

The synthesis of 3-thioquinoxalinones, including those with a 2-thienyl substituent, can be achieved through various methods. An electrochemical approach for the C(sp2)-H thioetherification of quinoxalin-2(1H)-ones with thiols has been reported, which proceeds under metal- and chemical oxidant-free conditions to afford 3-alkylthiol substituted quinoxalin-2(1H)-ones . Additionally, side-chain lithiation of 3-alkyl-1H-quinoxaline-2-thiones followed by reaction with electrophiles has been used to synthesize modified 3-substituted 1H-quinoxaline-2-thiones . These methods demonstrate the versatility of synthetic approaches available for the modification of the quinoxaline core .

Molecular Structure Analysis

The molecular structure of 2-(1H)-Quinoxalinone, 3-(2-thienyl)- derivatives is characterized by the presence of a quinoxaline core and a thiophene ring. The interaction between these two aromatic systems can lead to interesting electronic properties. For instance, the synthesis and crystal structures of pyrrolo[2,3-b]quinoxaline derivatives containing a 2-thienyl substituent have been studied, revealing π-π interactions between antiparallel oriented pyrroloquinoxaline cores . These interactions are crucial for understanding the optical properties and reactivity of these compounds .

Chemical Reactions Analysis

The reactivity of quinoxaline derivatives can be quite diverse. For example, quinoxaline-2,3-dicarboxylic anhydride has been shown to react with heterocyclic amines to yield novel substituted quinoxalines and other heterocyclic systems . Similarly, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids, indicating its potential in analytical applications . These studies highlight the chemical versatility of quinoxaline derivatives .

Physical and Chemical Properties Analysis

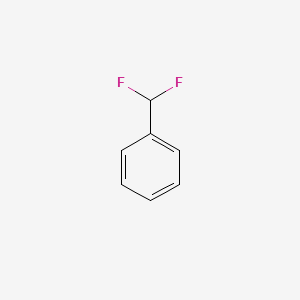

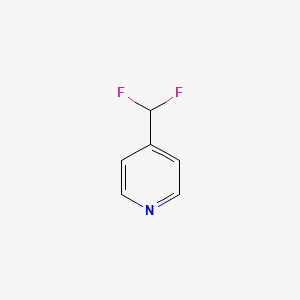

The physical and chemical properties of 2-(1H)-Quinoxalinone, 3-(2-thienyl)- derivatives are influenced by the nature of the substituents and the extent of conjugation in the molecule. For instance, 2-(thienyl)quinoxaline derivatives have been shown to display variable fluorescence properties, which can be tuned by modifying the thiophene or quinoxaline rings . Additionally, the cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes promoted by Brønsted acids leads to the formation of 3-benzyl-2-aryl-thieno[2,3-b]quinoxalines, showcasing the influence of acid catalysis on the synthesis of these compounds . These properties are essential for the development of new materials and pharmaceuticals .

Applications De Recherche Scientifique

Biological and Pharmacological Applications

Quinoxalinones, characterized by their nitrogen-containing heterocyclic structure, are frequently found in a variety of pharmacologically active compounds. Their versatility and synthetic accessibility have led to the emergence of numerous derivatives with significant biological applications. For instance, quinoxalinone-based derivatives have entered various clinical trials, demonstrating their potential in pharmaceutical applications. This is attributed to their broad biological activities and the ability to undergo various derivatization processes to enhance their pharmacological profiles (Shi et al., 2017).

Synthetic and Chemical Applications

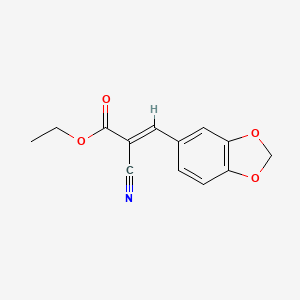

The synthesis of quinoxalinone derivatives has been explored through various innovative methods, including metal-free C3-alkoxycarbonylation. This process facilitates the efficient preparation of quinoxaline-3-carbonyl compounds, highlighting the synthetic versatility of quinoxalinones and their analogues. Such methods are crucial for the development of novel compounds with potential biological applications, demonstrating the importance of quinoxalinones in synthetic chemistry (Xie et al., 2019).

Antimicrobial Activities

Quinoxalinone derivatives have shown promising results as antimicrobial agents. The development of 2-quinoxalinone-3-hydrazone derivatives via microwave irradiation technique has led to compounds with marked potency against microbial pathogens. This indicates the potential of quinoxalinone derivatives in addressing the challenge of infectious diseases, further emphasizing their relevance in medicinal chemistry (Ajani et al., 2010).

Optical and Electrochromic Applications

The study of quinoxalinones extends beyond pharmacological applications to include materials science, where their photophysical properties have been harnessed. For example, quinoxalinone derivatives have been used in the preparation of fluorogenic probes for the detection of hydrogen sulfide, showcasing their utility in chemical sensing and imaging applications (Renault et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-thiophen-2-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIKCZVHLJFOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352351 | |

| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Quinoxalinone, 3-(2-thienyl)- | |

CAS RN |

64532-10-1 | |

| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)